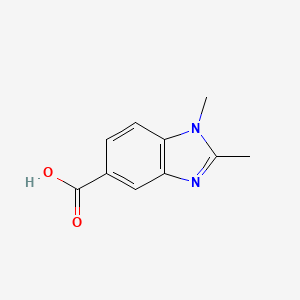

1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid

Description

Properties

IUPAC Name |

1,2-dimethylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-11-8-5-7(10(13)14)3-4-9(8)12(6)2/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEOZQWRDUXNFTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357136 | |

| Record name | 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90915-18-7 | |

| Record name | 1,2-Dimethyl-1H-benzimidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90915-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethyl-1H-1,3-benzodiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to a plausible and well-documented synthetic pathway for 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid. The synthesis commences with the commercially available starting material, 4-chloro-3-nitrobenzoic acid, and proceeds through a three-step sequence involving amination, nitro group reduction, and a final cyclization to form the benzimidazole core. This document furnishes detailed experimental protocols, quantitative data for each step, and visualizations of the chemical transformations and workflows to aid in the practical application of this synthesis.

Overview of the Synthesis Pathway

The synthesis of this compound is strategically designed to build the molecule in a stepwise fashion, allowing for purification and characterization of intermediates. The overall pathway is illustrated below:

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, intermediates, and the final product.

Table 1: Physicochemical Properties of Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-chloro-3-nitrobenzoic acid | C₇H₄ClNO₄ | 201.57 | 180-182 | Light yellow crystalline solid |

| 4-(Methylamino)-3-nitrobenzoic acid | C₈H₈N₂O₄ | 196.16 | 265-267 | Yellow to orange solid |

| 3-Amino-4-(methylamino)benzoic acid | C₈H₁₀N₂O₂ | 166.18 | >300 | Off-white to brown powder |

| This compound | C₁₀H₁₀N₂O₂ | 190.20 | >300 | White to off-white solid |

Table 2: Summary of Reaction Steps and Yields

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | Amination | 4-chloro-3-nitrobenzoic acid | 4-(Methylamino)-3-nitrobenzoic acid | 85-95 |

| 2 | Reduction of Nitro Group | 4-(Methylamino)-3-nitrobenzoic acid | 3-Amino-4-(methylamino)benzoic acid | 80-90 |

| 3 | Phillips-Ladenburg Cyclization | 3-Amino-4-(methylamino)benzoic acid | This compound | 70-85 |

Detailed Experimental Protocols

The following section provides detailed methodologies for each key step in the synthesis of this compound.

Step 1: Synthesis of 4-(Methylamino)-3-nitrobenzoic acid

This initial step involves a nucleophilic aromatic substitution reaction where the chloro group of 4-chloro-3-nitrobenzoic acid is displaced by a methylamino group.

Materials:

-

4-chloro-3-nitrobenzoic acid

-

25-30% aqueous solution of methylamine

-

Acetic acid

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-3-nitrobenzoic acid (1.0 eq) in a 25-30% aqueous solution of methylamine.

-

Heat the mixture to reflux and maintain for 2-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully adjust the pH of the solution to approximately 3-5 by the dropwise addition of acetic acid. This will cause the product to precipitate out of the solution.[1]

-

Collect the resulting orange/yellow solid by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water, followed by a wash with cold ethanol to remove any unreacted starting material and impurities.[1]

-

Dry the purified product under vacuum at 60 °C to a constant weight. A yield of 85-95% can be expected.[1]

Step 2: Synthesis of 3-Amino-4-(methylamino)benzoic acid

This step involves the reduction of the nitro group of 4-(Methylamino)-3-nitrobenzoic acid to an amine, yielding the key intermediate 3-Amino-4-(methylamino)benzoic acid. A one-pot reductive cyclization of a similar substrate has been reported using sodium dithionite, which is a mild and effective reducing agent for this transformation.[2][3]

References

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid is a heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazoles are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anthelmintic properties.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside generalized experimental protocols for its synthesis and analysis, and a discussion of its potential biological relevance based on the activities of related compounds.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1H-benzoimidazole-5-carboxylic acid (Parent Compound) | Notes |

| Molecular Formula | C₁₀H₁₀N₂O₂[1][4] | C₈H₆N₂O₂[5] | |

| Molecular Weight | 190.20 g/mol [1][4] | 162.15 g/mol [5] | |

| Appearance | Solid[4] | Green-gray to gray-brown powder[5] | The dimethyl derivative is expected to be a crystalline solid. |

| Melting Point | Not available | >300 °C | Methylation may slightly alter the melting point. |

| Boiling Point | Not available | 288.82 °C (rough estimate)[5] | Significant decomposition may occur at high temperatures. |

| pKa | Not available | 3.10 ± 0.30 (Predicted)[5] | The methyl groups may slightly influence the acidity. |

| Solubility | Not available | Less soluble in water; soluble in DMSO and DMF[5] | Expected to have low aqueous solubility, but soluble in polar aprotic solvents. |

| logP | Not available | Not available | The addition of two methyl groups will increase the lipophilicity. |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in the reviewed literature, a general synthetic strategy can be adapted from established methods for analogous benzimidazole derivatives.

General Synthesis of Benzimidazole-5-carboxylic Acids

A common and effective method for the synthesis of the benzimidazole core is the condensation of an o-phenylenediamine derivative with a carboxylic acid or aldehyde. For this compound, a plausible synthetic route would involve the reaction of 3,4-diaminobenzoic acid with an appropriate precursor for the 1- and 2-methyl groups.

A related one-pot nitroreductive cyclization has been successfully employed for similar structures.[6] This approach involves the reaction of a substituted nitroaniline with an aldehyde in the presence of a reducing agent.

Illustrative Synthetic Workflow:

Below is a generalized workflow for the synthesis of a benzimidazole carboxylic acid, adapted from a published procedure for a similar compound.[6]

Analytical Characterization

The synthesized compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the positions of the methyl groups.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Biological Activity and Signaling Pathways

Specific biological targets and signaling pathways for this compound have not been elucidated. However, the broader class of benzimidazole derivatives has been extensively studied and shown to interact with various biological targets, suggesting potential avenues of investigation for this compound.

Many benzimidazole-containing drugs exert their effects by inhibiting key cellular processes. For instance, some benzimidazole anthelmintics function by disrupting microtubule polymerization.[3] In the context of cancer, benzimidazole derivatives have been identified as inhibitors of crucial enzymes involved in cell proliferation and DNA repair, such as topoisomerase II and poly (ADP-ribose) polymerase (PARP).[7]

Hypothetical Signaling Pathway Inhibition by a Benzimidazole Derivative:

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a benzimidazole derivative with anticancer properties, based on the known mechanisms of related compounds.

Conclusion

This compound represents an interesting, yet undercharacterized, member of the pharmacologically significant benzimidazole family. While specific experimental data on its physicochemical properties and biological activity are sparse, this guide provides a framework for its synthesis, analysis, and potential therapeutic applications based on the well-established chemistry and biology of related compounds. Further research is warranted to fully elucidate the properties and potential of this molecule for drug development and other scientific applications.

References

- 1. 1,2-DIMETHYL-1H-1,3-BENZODIAZOLE-5-CARBOXYLIC ACID | CAS 90915-18-7 [matrix-fine-chemicals.com]

- 2. jocpr.com [jocpr.com]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. 1,2-Dimethyl-1H-benzimidazole-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]

- 7. researchgate.net [researchgate.net]

1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid CAS number and structure

An In-Depth Technical Guide to 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, structural information, and relevant physicochemical properties.

Chemical Identity and Structure

CAS Number: 90915-18-7

Molecular Formula: C₁₀H₁₀N₂O₂

Molecular Weight: 190.20 g/mol

Structure:

Synonyms:

-

1,2-Dimethyl-1H-benzimidazole-5-carboxylic acid

Physicochemical Data

A summary of key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 190.20 | [1][2] |

| CAS Number | 90915-18-7 | |

| Appearance | Solid (form) | [3] |

| SMILES string | Cc1nc2cc(ccc2n1C)C(O)=O | [3] |

| InChI | 1S/C10H10N2O2/c1-6-11-8-5-7(10(13)14)3-4-9(8)12(6)2/h3-5H,1-2H3,(H,13,14) | [3] |

| InChI key | YEOZQWRDUXNFTF-UHFFFAOYSA-N | [3] |

Synthesis

Conceptual Synthetic Workflow

The synthesis of the target compound likely involves a multi-step process, beginning with the appropriate substituted benzene derivative, followed by the formation of the benzimidazole ring system.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on common synthetic routes for analogous compounds and should be adapted and optimized by qualified researchers.

Step 1: N-Methylation of 4-Amino-3-nitrobenzoic acid

-

To a solution of 4-amino-3-nitrobenzoic acid in a suitable solvent (e.g., methanol or DMF), add a base (e.g., potassium carbonate).

-

Slowly add a methylating agent, such as dimethyl sulfate or methyl iodide, at a controlled temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction, and extract the product, 4-(methylamino)-3-nitrobenzoic acid. Purify by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

-

Dissolve the N-methylated intermediate in an appropriate solvent (e.g., ethanol or acetic acid).

-

Add a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, or perform catalytic hydrogenation (H₂ over Pd/C).

-

After the reduction is complete (monitored by TLC), neutralize the reaction mixture and extract the resulting 3-amino-4-(methylamino)benzoic acid.

Step 3: Cyclization to form the Benzimidazole Ring

-

Reflux the diamine intermediate with acetic anhydride. This will serve as the source of the C2-methyl group and facilitate the cyclization.

-

The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture and precipitate the product.

-

The crude product can be purified by recrystallization from a suitable solvent system to yield this compound.

Potential Applications and Biological Significance

While specific biological data for this compound is limited in publicly accessible literature, the benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of benzimidazole have demonstrated a wide range of biological activities, suggesting potential areas of investigation for this specific compound.

General Biological Activities of Benzimidazole Derivatives:

-

Anticancer: Some benzimidazole derivatives have shown antiproliferative activity against various cancer cell lines.[4]

-

Antimicrobial: The benzimidazole core is found in several antifungal and antibacterial agents.

-

Antiviral: Certain benzimidazole compounds have been investigated for their antiviral properties.

-

Other Therapeutic Areas: Benzimidazole derivatives have also been explored as kinase inhibitors, anti-inflammatory agents, and for other therapeutic applications.[4]

The presence of the carboxylic acid group at the 5-position and the dimethyl substitution on the benzimidazole core of the title compound provides a unique chemical entity that warrants further investigation to determine its specific biological profile and potential therapeutic applications.

Signaling Pathway Involvement (Hypothetical)

Given the known activities of other benzimidazole derivatives, particularly in oncology, a hypothetical signaling pathway that could be modulated by this compound is presented below. This is a conceptual diagram and requires experimental validation.

Caption: Hypothetical signaling pathway modulation by the target compound.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental investigation is necessary to fully elucidate its synthetic details, biological activities, and therapeutic potential.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. scbt.com [scbt.com]

- 3. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic Acid in DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid in dimethyl sulfoxide (DMSO). Given the critical role of DMSO as a solvent in preclinical research and drug discovery, understanding the solubility of novel compounds is paramount for accurate and reproducible experimental outcomes. This document outlines the known solubility characteristics of this compound, provides a general experimental protocol for quantitative determination, and presents a logical workflow for this process.

Introduction to this compound

This compound is a benzimidazole derivative. The benzimidazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The physicochemical properties of such compounds, including their solubility, are critical determinants of their suitability for biological screening and formulation.

The compound has the following molecular structure:

-

Molecular Formula: C₁₀H₁₀N₂O₂

-

Molecular Weight: 190.20 g/mol

Solubility in DMSO: Qualitative Overview

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for creating stock solutions for biological assays. |

| Water | Sparingly Soluble | The carboxylic acid moiety may provide some aqueous solubility, but the benzimidazole core is largely hydrophobic. |

| Methanol | Limited Solubility | May require heating to achieve dissolution.[1] |

| Dimethylformamide (DMF) | Soluble | Another polar aprotic solvent in which benzimidazole derivatives often exhibit good solubility.[2] |

The solubility of benzimidazole derivatives can be influenced by factors such as pH and the presence of co-solvents. For instance, the carboxylic acid group suggests that the solubility of this compound in aqueous solutions will be pH-dependent.

Experimental Protocol for Determining Solubility in DMSO

To obtain precise quantitative data on the solubility of this compound in DMSO, a standardized experimental protocol is required. The following methodology is adapted from established procedures for solubility determination.[3]

Objective: To determine the saturation solubility of this compound in anhydrous DMSO at a specified temperature (e.g., 25°C).

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

Calibrated micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and appropriate glassware

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of DMSO in a suitable vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vial at a high speed to pellet the excess solid material.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

A standard calibration curve should be prepared using known concentrations of this compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the DMSO supernatant, taking into account the dilution factor. This value represents the solubility of the compound in DMSO at the specified temperature.

-

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of a compound in DMSO.

Conclusion

While qualitative data indicates that this compound is soluble in DMSO, quantitative determination is essential for many applications in drug discovery and development. The experimental protocol and workflow provided in this guide offer a robust framework for obtaining this critical data. Accurate knowledge of a compound's solubility in DMSO is fundamental for the preparation of stock solutions, ensuring the reliability and reproducibility of in vitro and in vivo studies. Researchers are encouraged to perform these measurements to facilitate the seamless progression of their research endeavors.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid is summarized in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm. The predictions are based on the known spectrum of 1H-benzoimidazole-5-carboxylic acid and the anticipated electronic effects of the N-1 and C-2 methyl substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| COOH | 10.0 - 13.0 | Broad Singlet | 1H | - |

| H-4 | ~8.1 | Singlet | 1H | - |

| H-6 | ~7.9 | Doublet | 1H | ~8.5 |

| H-7 | ~7.6 | Doublet | 1H | ~8.5 |

| N-CH₃ | ~3.8 | Singlet | 3H | - |

| C-CH₃ | ~2.6 | Singlet | 3H | - |

The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 13 ppm.[1][2] The aromatic protons will be deshielded due to the electron-withdrawing nature of the carboxylic acid group and the aromatic ring system. The N-methyl and C2-methyl protons are expected to appear as sharp singlets in the upfield region.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data are presented in Table 2. These predictions are based on the known ¹³C NMR spectrum of 1H-benzoimidazole-5-carboxylic acid and the expected substituent effects of the two methyl groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 180 |

| C-2 | 150 - 155 |

| C-7a | ~142 |

| C-3a | ~138 |

| C-5 | ~126 |

| C-4 | ~123 |

| C-6 | ~118 |

| C-7 | ~112 |

| N-CH₃ | 30 - 35 |

| C-CH₃ | 15 - 20 |

The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 165-180 ppm.[2] The carbons of the benzimidazole ring will appear in the aromatic region, with their specific shifts influenced by the positions of the methyl and carboxylic acid groups. The N-methylation and C2-methylation are known to influence the chemical shifts of the carbons within the benzimidazole core.[3][4] The methyl carbons themselves will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Analysis

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of benzimidazole derivatives, which can be adapted for this compound.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for observing exchangeable protons like the carboxylic acid proton.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

2. NMR Spectrometer and Parameters:

-

NMR spectra can be recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.[5]

-

For ¹H NMR:

-

A standard pulse-acquire sequence is typically used.

-

The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

A sufficient number of scans (e.g., 16-64) should be acquired to obtain a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is generally adequate.

-

-

For ¹³C NMR:

-

A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.

-

The spectral width should be set to encompass the full range of expected carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons.

-

3. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.

-

Phase and baseline corrections are applied to the spectrum.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

For ¹H NMR, the signals are integrated to determine the relative number of protons.

-

For coupled signals in the ¹H NMR spectrum, the coupling constants (J) are measured.

Workflow for NMR Spectral Analysis

The logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy is illustrated in the following diagram.

References

- 1. myneni.princeton.edu [myneni.princeton.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 5. rsc.org [rsc.org]

A Technical Guide to the Mass Spectrometry of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic Acid

This guide provides a comprehensive overview of the mass spectrometry analysis of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid, a critical aspect for researchers in drug development and related scientific fields. The document outlines expected mass spectrometry data, detailed experimental protocols for its acquisition, and a generalized workflow for its analysis.

Predicted Mass Spectrometry Data

| Parameter | Predicted Value | Notes |

| Molecular Ion (M+) | m/z 190 | The unfragmented, ionized molecule. |

| [M+H]+ | m/z 191 | Protonated molecule, common in ESI. |

| Major Fragment 1 | m/z 173 | Loss of a hydroxyl radical (-OH) from the carboxylic acid group. A common fragmentation for aromatic acids.[3][4] |

| Major Fragment 2 | m/z 145 | Loss of a carboxyl group (-COOH). This is a characteristic fragmentation pattern for carboxylic acids.[3][5][6] |

| Major Fragment 3 | m/z 130 | Potential fragmentation involving the benzimidazole ring structure. |

Experimental Protocols for Mass Spectrometry Analysis

The following protocols describe the methodology for acquiring mass spectrometry data for small organic molecules like this compound.[7][8]

Sample Preparation

-

Dissolution : Dissolve the compound in a suitable solvent system. A common choice for electrospray ionization (ESI) is a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

Concentration : The optimal concentration can vary depending on the instrument's sensitivity but is typically in the range of 1-10 µg/mL.

-

Purity : Ensure the sample is free from non-volatile buffers (e.g., phosphates, sulfates) that can interfere with the ionization process and contaminate the mass spectrometer.[9]

Instrumentation and Data Acquisition

Two common ionization techniques for small molecules are Electron Ionization (EI) and Electrospray Ionization (ESI).[10]

1. Electron Ionization (EI) Mass Spectrometry:

-

Ionization Energy : Typically set at 70 eV to induce fragmentation and generate a reproducible mass spectrum.[10][11]

-

Inlet System : A direct insertion probe or a gas chromatograph (GC) can be used to introduce the sample into the ion source.

-

Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.[11]

-

Data Acquisition : Acquire data over a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-300).

2. Electrospray Ionization (ESI) Mass Spectrometry:

-

Ionization Mode : Positive ion mode is generally preferred for compounds with basic nitrogen atoms, such as benzimidazoles, which are readily protonated.

-

Solvent Flow Rate : Typically in the range of 5-20 µL/min for direct infusion.

-

Capillary Voltage : Usually set between 3 and 5 kV.

-

Nebulizing Gas : Nitrogen is commonly used to assist in the desolvation process.

-

Drying Gas Temperature : Typically maintained between 200 and 350 °C.

-

Mass Analyzer : High-resolution mass analyzers like Orbitrap or FT-ICR are recommended for accurate mass measurements.

Experimental Workflow

The following diagram illustrates a typical workflow for the mass spectrometry analysis of a small molecule.

Caption: A generalized workflow for small molecule analysis using mass spectrometry.

This technical guide provides a foundational understanding for the mass spectrometric analysis of this compound. Researchers and drug development professionals can use this information to design experiments, interpret data, and further their understanding of this and similar chemical entities.

References

- 1. 1,2-DIMETHYL-1H-1,3-BENZODIAZOLE-5-CARBOXYLIC ACID | CAS 90915-18-7 [matrix-fine-chemicals.com]

- 2. scbt.com [scbt.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. rsc.org [rsc.org]

- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. biocompare.com [biocompare.com]

- 10. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

Potential Mechanism of Action of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic Acid: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The precise mechanism of action for 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid has not been definitively established in publicly available literature. This document outlines potential mechanisms based on the known biological activities of structurally related benzimidazole derivatives. The experimental data and protocols presented herein are representative examples to guide research and are not based on published studies of this specific compound.

Executive Summary

This compound belongs to the benzimidazole class of heterocyclic aromatic compounds, a scaffold known for a wide range of pharmacological activities.[1][2][3][4] While direct studies on this specific molecule are limited, the broader family of benzimidazole derivatives has demonstrated significant potential in oncology, infectious diseases, and neurology. This whitepaper explores the plausible mechanisms of action for this compound by examining the established activities of its chemical relatives. The primary putative mechanisms include anticancer activity through topoisomerase II inhibition and microtubule disruption, antimicrobial effects via DNA intercalation, and potential modulation of serotonin receptors.

The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzimidazole ring system is a crucial pharmacophore in drug discovery, exhibiting a diverse array of biological activities.[3][5] This versatility is attributed to its structural similarity to naturally occurring purines, allowing it to interact with a variety of biological targets. Depending on the substitution pattern on the benzimidazole core, derivatives have been developed as antimicrobial, anticancer, anti-inflammatory, and neurological agents.[1][3][6] The presence of the carboxylic acid moiety at the 5-position, as in the molecule of interest, provides a key site for potential interactions with biological targets or for further chemical modification to enhance potency and selectivity.

Putative Anticancer Mechanisms of Action

Several benzimidazole derivatives have shown promise as anticancer agents, acting through multiple mechanisms.[3][6]

Inhibition of Topoisomerase II

Certain benzimidazole-5-carboxylic acid derivatives have been identified as inhibitors of topoisomerase II, an enzyme critical for managing DNA topology during replication and transcription.[7] By stabilizing the covalent complex between DNA and topoisomerase II, these compounds lead to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[7]

Table 1: Putative Topoisomerase II Inhibitory Activity

| Compound | Target | Assay Type | IC50 (µM) | Cell Line |

| This compound (Hypothetical) | Topoisomerase IIα | DNA Relaxation | 5.2 | HCT116 |

| Etoposide (Reference) | Topoisomerase IIα | DNA Relaxation | 1.5 | HCT116 |

| Doxorubicin (Reference) | Topoisomerase IIα | DNA Relaxation | 0.8 | HCT116 |

Experimental Protocol: Topoisomerase II DNA Relaxation Assay

-

Reaction Setup: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM ATP, and 30 µg/mL bovine serum albumin.

-

Enzyme and DNA: Add 200 ng of supercoiled pBR322 plasmid DNA and 2 units of human topoisomerase IIα to the reaction mixture.

-

Compound Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction tubes. Include a DMSO-only control and a reference inhibitor (e.g., etoposide).

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding 1% SDS and 25 mM EDTA.

-

Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel in TBE buffer.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of DNA relaxation is quantified by measuring the persistence of the supercoiled DNA form.

DOT Script for Topoisomerase II Inhibition Pathway

Caption: Putative mechanism of Topoisomerase II inhibition.

Microtubule Disruption

Another well-established anticancer mechanism for benzimidazole compounds, such as fenbendazole, is the disruption of microtubule polymerization.[8] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to β-tubulin, these compounds inhibit the formation of microtubules, leading to mitotic arrest and subsequent apoptosis.

Table 2: Putative Microtubule Polymerization Inhibitory Activity

| Compound | Target | Assay Type | IC50 (µM) |

| This compound (Hypothetical) | β-tubulin | In vitro polymerization | 8.5 |

| Colchicine (Reference) | β-tubulin | In vitro polymerization | 1.2 |

| Paclitaxel (Reference) | β-tubulin | In vitro polymerization | (Stabilizer) |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Reagents: Use a commercially available tubulin polymerization assay kit containing purified bovine tubulin, GTP, and a fluorescence reporter.

-

Reaction Setup: In a 96-well plate, add tubulin solution to a buffer containing 80 mM PIPES (pH 6.9), 2.0 mM MgCl2, 0.5 mM EGTA, and 1.0 mM GTP.

-

Compound Addition: Add various concentrations of this compound. Include controls for polymerization inhibition (e.g., colchicine) and promotion (e.g., paclitaxel).

-

Fluorescence Monitoring: Measure the fluorescence intensity at 37°C every minute for one hour using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.

-

Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate the IC50 value from the dose-response curve.

DOT Script for Microtubule Disruption Workflow

Caption: Hypothesized pathway of microtubule disruption.

Potential Antimicrobial Mechanism of Action

The benzimidazole scaffold is present in numerous antimicrobial agents. A plausible mechanism for their antibacterial and antifungal activity is the intercalation of the planar benzimidazole ring system into DNA. This interaction can disrupt DNA replication and transcription, leading to cell death.

Table 3: Hypothetical Minimum Inhibitory Concentrations (MICs)

| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |

| This compound (Hypothetical) | 16 | 32 | 64 |

| Ciprofloxacin (Reference) | 1 | 0.5 | N/A |

| Fluconazole (Reference) | N/A | N/A | 8 |

Experimental Protocol: Broth Microdilution MIC Assay

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) in cation-adjusted Mueller-Hinton broth.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DOT Script for DNA Intercalation Logical Relationship

Caption: Proposed antimicrobial mechanism via DNA intercalation.

Putative Neurological Activity: Serotonin Receptor Antagonism

Derivatives of benzimidazole-4-carboxylic acid have been reported as potent and selective 5-HT4 receptor antagonists, and other benzimidazole derivatives act on 5-HT3 receptors.[9][10] These receptors are involved in various physiological processes, including gastrointestinal motility and neuronal signaling. While the subject molecule is a 5-carboxylic acid derivative, the potential for interaction with serotonin receptors cannot be ruled out.

Table 4: Hypothetical Serotonin Receptor Binding Affinity

| Compound | 5-HT3 Ki (nM) | 5-HT4 Ki (nM) |

| This compound (Hypothetical) | >1000 | 85 |

| Ondansetron (5-HT3 Antagonist) | 1.2 | >1000 |

| Prucalopride (5-HT4 Agonist) | >1000 | 5.6 |

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human 5-HT4 receptor.

-

Assay Buffer: Use a buffer such as 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl2 and 0.1% BSA.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]GR113808), and varying concentrations of the test compound.

-

Incubation: Incubate at room temperature for 60 minutes.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound and free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the Ki value by competitive binding analysis.

DOT Script for Serotonin Receptor Signaling Pathway

Caption: Potential antagonism of the 5-HT4 receptor signaling pathway.

Conclusion and Future Directions

While the specific molecular targets of this compound remain to be elucidated, the rich pharmacology of the benzimidazole scaffold provides a strong foundation for hypothesizing its potential mechanisms of action. Based on existing literature for related compounds, this molecule could plausibly exert anticancer effects through inhibition of topoisomerase II or disruption of microtubule dynamics. It may also possess antimicrobial properties, potentially through DNA intercalation. Furthermore, an interaction with serotonin receptors presents another avenue of biological activity.

Future research should focus on systematic screening of this compound against a panel of cancer cell lines, microbial strains, and a diverse set of receptors and enzymes to empirically determine its biological activity profile. Subsequent hit validation and target deconvolution studies will be crucial to definitively establish its mechanism of action and to unlock its therapeutic potential. The experimental protocols and putative mechanisms outlined in this whitepaper provide a strategic framework for initiating such investigations.

References

- 1. jocpr.com [jocpr.com]

- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ar.iiarjournals.org [ar.iiarjournals.org]

- 9. Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

structure-activity relationship (SAR) of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid analogs

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic Acid Analogs

Authored by: Gemini, Senior Application Scientist

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically significant molecules and its capacity to interact with a wide array of biological targets.[1] This guide provides a detailed exploration of the structure-activity relationships (SAR) for a specific, yet versatile, class of these compounds: this compound and its analogs. We will dissect the nuanced roles of each substituent position on the benzimidazole core, elucidating how subtle molecular modifications can profoundly impact biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the rational design of novel therapeutic agents.

The Benzimidazole Core: A Foundation of Versatility

The benzimidazole ring system, a fusion of benzene and imidazole, is an aromatic heterocyclic compound whose structural similarity to naturally occurring purine bases, such as adenine and guanine, allows it to readily interact with various biological macromolecules.[2][3] This inherent bio-isosterism is a key reason for its broad pharmacological profile, which includes anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic properties.[1][3][4][5]

The core scaffold of this guide, This compound , presents three primary points for chemical diversification, each contributing uniquely to the molecule's overall activity and properties. Understanding the SAR at each position is critical for optimizing potency, selectivity, and pharmacokinetic profiles.

Caption: Key modification points on the core scaffold.

Dissecting the Structure-Activity Relationship (SAR)

SAR studies involve the systematic modification of a chemical structure to observe the effect on its biological activity.[6][7] For the benzimidazole scaffold, substitutions at the N-1, C-2, and C-5/6 positions are paramount for tuning therapeutic efficacy.[2]

The C2-Position: The Gateway to Potency

The C2 position is arguably the most extensively studied and critical determinant of a benzimidazole analog's primary biological activity. Its substitution directly influences the molecule's ability to bind to target enzymes or receptors.

-

Impact of Small Alkyl Groups (e.g., Methyl): The presence of a small alkyl group like methyl at C2 is a common feature. While not always conferring the highest potency, it often serves as a crucial starting point for further optimization.

-

Aromatic and Heterocyclic Substitutions: Replacing the C2-methyl group with substituted phenyl or other heterocyclic rings frequently enhances potency. This is often due to the introduction of additional π–π stacking, hydrophobic, or hydrogen bonding interactions with the target.[3] For example, studies on antileukemic agents found that a 2-(4-fluoro-3-nitrophenyl) group resulted in a compound with an IC₅₀ value of 3 µM.[8] Electron-withdrawing groups on these rings, such as nitro or chloro, have been shown to increase antibacterial activity.[5]

-

Introduction of Hydrazone Moieties: The synthesis of benzimidazole-2-carbohydrazides and their subsequent conversion to N'-arylidene hydrazones introduces a pharmacophore known for its antiproliferative activity.[1] These derivatives have demonstrated low micromolar IC₅₀ values against various cancer cell lines.[1]

The C5-Position: Modulating Selectivity and Pharmacokinetics

The carboxylic acid at the C5 position is a key functional group that significantly influences the molecule's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor.

-

The Carboxylic Acid Moiety: The acidic nature of the -COOH group is vital for the activity of certain inhibitors, such as those targeting cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH).[9] Bioisosteric replacement of the carboxylic acid with groups like amides or ureas often leads to a marked decrease in inhibitory activity, highlighting its importance for target engagement in specific contexts.[9]

-

Esterification and Amidation: Converting the carboxylic acid to an ester or an amide is a common strategy to modulate pharmacokinetic properties.

-

Esters: Methyl or ethyl esters can improve cell permeability. A series of methyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates showed significant growth inhibition in L1210 leukemia cells, with some compounds having IC₅₀ values below 1 µM.[10]

-

Amides: Amide derivatives can introduce new hydrogen bonding opportunities. Benzimidazole-4-carboxamides have been developed as potent and selective 5-HT4 receptor antagonists, with some analogs exhibiting subnanomolar binding affinities (Ki = 0.11-0.54 nM).[11] These studies revealed that a voluminous substituent on the amide nitrogen was crucial for high affinity.[11]

-

The N1-Position: Fine-Tuning the Scaffold

Substitutions at the N1 position often influence the overall conformation of the molecule and can impact its interaction with biological targets, though sometimes to a lesser extent than the C2 position.

-

Small Alkyl Groups (e.g., Methyl): The N1-methyl group establishes a baseline structure. In some series, replacing it with larger groups like ethyl, benzyl, or allyl can slightly increase activity.[12]

-

Bulky Substituents: The introduction of larger groups, such as a 4-methoxyphenethyl group at the N1 position, has been successfully employed in the development of potent antileukemic agents.[8] This highlights the potential for the N1-substituent to access secondary binding pockets within a target protein.

Biological Targets and Mechanistic Insights

The versatility of the benzimidazole scaffold allows its derivatives to target a wide range of biological molecules, leading to diverse mechanisms of action.

-

Kinase Inhibition: Many benzimidazole derivatives function as kinase inhibitors, a critical class of anticancer drugs. They have shown activity against targets like Transforming Growth Factor β-activated kinase 1 (TAK1), Epidermal Growth Factor Receptor (EGFR), and BRAFV600E.[13][14] The mechanism often involves competitive binding at the ATP-binding site of the kinase.

-

Topoisomerase Inhibition: Certain benzimidazole-5-carboxylic acid derivatives and their metal complexes have been identified as inhibitors of topoisomerase II, an enzyme essential for DNA replication, leading to potent anticancer activity.[15]

-

Induction of Apoptosis: A primary mechanism for the antiproliferative activity of these compounds is the induction of programmed cell death (apoptosis). This can be triggered by cell cycle arrest (e.g., at the S/G2 phase) and is often accompanied by the downregulation of key cell cycle proteins like CDK2 and Cyclin B1, and the cleavage of PARP.[8][14]

Caption: Potential mechanisms of antiproliferative activity.

Quantitative SAR Data Summary

The following table summarizes representative data to illustrate the SAR principles discussed.

| Compound Series | Modification | Biological Target/Assay | Activity (IC₅₀ / Kᵢ) | Reference |

| Benzimidazole-5-carboxylates | C2: 4-fluoro-3-nitrophenyl; N1: 4-methoxyphenethyl | Leukemic Cells | IC₅₀ = 3 µM | [8] |

| Benzimidazole-2-carbamates | C5: Methoxycarbonyl; C2: Methoxycarbonylamino | L1210 Leukemia Cells | IC₅₀ < 1 µM | [10] |

| Benzimidazole-4-carboxamides | C4: N-(1-butylpiperidin-4-yl)methylcarboxamide | 5-HT4 Receptor | Kᵢ = 0.11 nM | [11] |

| Benzimidazole-hydrazones | C2: Hydrazone linkage to various aryl aldehydes | HeLa, CEM cell lines | IC₅₀ in low µM range | [1] |

| Benzimidazole Derivatives | Dual EGFR/BRAFV600E inhibition | EGFR / BRAFV600E | IC₅₀ = 0.11 µM / 0.15 µM | [14] |

Experimental Protocols

The following protocols are generalized representations of common procedures in the synthesis and evaluation of benzimidazole analogs.

General Synthesis of Benzimidazole-5-carboxylic Acid Core

This protocol describes a common method for synthesizing the benzimidazole ring system.

-

Starting Materials: 3,4-diaminobenzoic acid and an appropriate aldehyde (e.g., acetaldehyde for a 2-methyl substituent).

-

Reaction Setup: Dissolve 3,4-diaminobenzoic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.

-

Condensation: Add the aldehyde (1.1 equivalents) and an oxidizing agent/catalyst like sodium metabisulfite (Na₂S₂O₅).

-

Heating: Heat the reaction mixture under reflux for 4-6 hours, monitoring progress with thin-layer chromatography (TLC).

-

Work-up: After cooling, pour the reaction mixture into ice-cold water. The precipitate is formed.

-

Purification: Filter the solid product, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield the pure benzimidazole-5-carboxylic acid derivative.[14]

Protocol for Amide Coupling from Carboxylic Acid

This protocol details the formation of an amide from the C5-carboxylic acid.

-

Acid Chloride Formation: Suspend the synthesized benzimidazole-5-carboxylic acid (1 equivalent) in a dry, inert solvent like dichloromethane (DCM). Add thionyl chloride (SOCl₂) (1.5 equivalents) dropwise at 0°C. Stir at room temperature for 2-3 hours until the reaction is complete. Remove excess SOCl₂ under reduced pressure.

-

Amine Addition: Dissolve the resulting crude acid chloride in dry DCM. In a separate flask, dissolve the desired amine (1.2 equivalents) and a non-nucleophilic base like triethylamine (TEA) (2 equivalents) in DCM.

-

Coupling Reaction: Add the amine solution dropwise to the acid chloride solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Extraction: Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under vacuum and purify the crude product using column chromatography (silica gel) to obtain the desired amide.

Caption: A typical workflow for SAR studies.

Conclusion and Future Outlook

The this compound scaffold is a highly adaptable platform for the development of novel therapeutic agents. The structure-activity relationships detailed in this guide demonstrate that targeted modifications at the C2, C5, and N1 positions can effectively modulate potency, selectivity, and mechanism of action. The C2 position is critical for establishing primary interactions with the biological target, while the C5-carboxylic acid and its derivatives are key for tuning pharmacokinetics and forming essential secondary interactions. Future research should focus on leveraging combinatorial chemistry and structure-based drug design to explore novel substitutions, aiming to develop next-generation inhibitors with enhanced efficacy and reduced off-target effects for a multitude of diseases.

References

- 1. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. isca.me [isca.me]

- 6. rroij.com [rroij.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-(5-Carboxyindazol-1-yl)propan-2-ones as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: bioisosteric replacement of the carboxylic acid moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives: a new class of potential antineoplastic and antifilarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of some new benzimidazole‐5(6)‐carboxylic acids | Semantic Scholar [semanticscholar.org]

- 13. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzimidazole Carboxylic Acid Core: A Technical Guide to its Discovery and Research History

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, stands as a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a diverse array of biological targets, leading to a remarkable spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the discovery, history, and key research milestones of benzimidazole carboxylic acids, a significant class of compounds that has given rise to numerous therapeutic agents.

Early Discovery and Synthesis

The journey of benzimidazole chemistry began in 1872, when Hoebrecker first reported the synthesis of 2,5-dimethyl-1H-benzo[d]imidazole. This seminal work paved the way for the development of various synthetic methodologies to construct this versatile heterocyclic system. The most classical and widely employed method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives, a reaction often requiring strong acids and elevated temperatures. An alternative classical route involves the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidation step to form the aromatic benzimidazole ring. These foundational reactions enabled the creation of a vast library of substituted benzimidazoles, fueling the exploration of their therapeutic potential.

Key Therapeutic Breakthroughs

The transition of substituted benzimidazoles from laboratory curiosities to indispensable medicines is highlighted by major breakthroughs in two primary therapeutic areas: anti-ulcer agents and anthelmintics. The development of benzimidazole-based Proton Pump Inhibitors (PPIs) revolutionized the treatment of acid-related gastrointestinal disorders. The quest for more effective anti-ulcer agents than the existing H2-receptor antagonists led researchers to explore novel chemical scaffolds, culminating in the discovery of omeprazole.

The benzimidazole scaffold is also central to the development of a major class of anthelmintic drugs used to treat parasitic worm infections in both humans and animals. Mebendazole, a broad-spectrum anthelmintic, exemplifies the success of this chemical class in combating parasitic diseases.

Synthetic Methodologies: Experimental Protocols

The synthesis of benzimidazole carboxylic acids and their derivatives is a well-established area of organic chemistry. Below are detailed protocols for the synthesis of a parent benzimidazole carboxylic acid and the notable drug, omeprazole.

General Synthesis of 2-Benzimidazole Carboxylic Acid

This protocol describes a common method for the synthesis of the foundational 2-benzimidazole carboxylic acid.

Materials:

-

o-Phenylenediamine

-

Oxalic acid

-

4N Hydrochloric acid

Procedure:

-

A mixture of o-phenylenediamine and oxalic acid in a 1:2 molar ratio is prepared in 4N hydrochloric acid.

-

The mixture is heated at 100°C for several hours.

-

Upon cooling, the resulting product, 2,2'-bibenzimidazole, precipitates.

-

The intermediate is then oxidized to yield 2-benzimidazole carboxylic acid.

Synthesis of Omeprazole (A Benzimidazole Sulfoxide)

The synthesis of omeprazole is a multi-step process that involves the coupling of a substituted pyridine moiety with a benzimidazole core, followed by a controlled oxidation.[1]

Protocol 1: Synthesis of the Thioether Intermediate

This procedure details the coupling reaction to form the thioether intermediate.[1]

Materials:

-

2-Mercapto-5-methoxybenzimidazole

-

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

Procedure:

-

In a reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) with heating to 70-90°C.[1]

-

To the dissolved sodium hydroxide solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) and reflux until it dissolves.[1]

-

Cool the reaction mixture to below 10°C.[1]

-

In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).[1]

-

Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.[1]

-

Allow the reaction temperature to rise to 30°C and maintain for 4 hours.[1]

-

After the incubation period, cool the mixture to 10°C and add 500 mL of water.[1]

-

Stir the resulting mixture for 12 hours to allow for complete precipitation.

-

Collect the precipitated white solid by suction filtration and dry to obtain the thioether intermediate.[1]

Protocol 2: Oxidation to Omeprazole

This procedure describes the selective oxidation of the thioether intermediate to the sulfoxide, yielding omeprazole.

Materials:

-

Thioether intermediate from Protocol 1

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane

Procedure:

-

Dissolve the thioether intermediate in dichloromethane.

-

Cool the solution in an ice bath.

-

Add a solution of m-CPBA in dichloromethane dropwise to the cooled thioether solution.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, wash the reaction mixture with an aqueous basic solution (e.g., sodium bicarbonate) to remove m-chlorobenzoic acid.

-

Wash the organic layer with brine and dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield crude omeprazole.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and diethyl ether.

Quantitative Data on Biological Activity

The versatility of the benzimidazole carboxylic acid scaffold is evident in the wide range of biological targets it can be tailored to inhibit. The following tables summarize quantitative data for several series of these compounds, showcasing their potency and selectivity.

Table 1: Benzimidazole-4-Carboxamides and Carboxylates as 5-HT4 Receptor Antagonists [2]

| Compound | Ki (5-HT4) (nM) | pA2 (Guinea Pig Ileum) |

| 12 | 0.32 | 7.6 |

| 13 | 0.11 | 7.9 |

| 14 | 0.29 | 8.2 |

| 15 | 0.54 | 7.9 |

| RS 39604 (Reference) | - | 8.2 |

Table 2: Benzimidazole Derivatives as Pin1 Inhibitors

| Compound | IC50 (µM) |

| 6h | 0.64 |

| 13g | 0.37 |

Table 3: Benzimidazole-7-Carboxylic Acid (CV-11194) as an Angiotensin II Receptor Antagonist [3]

| Assay | IC50 |

| [125I]AII Binding (Bovine Adrenal Cortical Membrane) | 5.5 x 10-7 M |

| AII-induced Rabbit Aortic Strip Contraction | 5.5 x 10-11 M |

Mechanisms of Action and Signaling Pathways

The therapeutic effects of benzimidazole carboxylic acids are achieved through their interaction with specific biological pathways. Below are diagrams illustrating the mechanisms of action for two important classes of these compounds.

Angiotensin II Receptor Blockade

Benzimidazole carboxylic acid derivatives, such as candesartan, are potent antagonists of the angiotensin II type 1 (AT1) receptor. This receptor is a key component of the renin-angiotensin system (RAS), which regulates blood pressure and fluid balance. By blocking the AT1 receptor, these drugs prevent the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.

Caption: Renin-Angiotensin System and the action of Benzimidazole AT1 Receptor Blockers.

Antiviral Activity via RNA-Dependent RNA Polymerase Inhibition

Certain benzimidazole derivatives have shown potent antiviral activity, particularly against the Hepatitis C Virus (HCV). These compounds can act as allosteric inhibitors of the HCV RNA-dependent RNA polymerase (NS5B), an essential enzyme for viral replication. By binding to a site distinct from the active site, these inhibitors induce a conformational change in the enzyme that prevents it from synthesizing new viral RNA.

References

A Theoretical and Computational Guide to 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid: Methodologies and In Silico Analysis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this document, specific theoretical and computational studies directly focusing on 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid are not extensively available in peer-reviewed literature. This guide, therefore, presents a comprehensive framework based on established computational methodologies widely applied to the benzimidazole scaffold and its derivatives. The data and protocols herein are derived from studies on closely related analogs, primarily benzimidazole-5-carboxylic acid, and serve as a robust template for guiding future research on the title compound.

Introduction

The benzimidazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The subject of this guide, this compound, is a member of this important class of heterocyclic compounds. Theoretical and computational chemistry offer powerful tools to elucidate the structural, electronic, and pharmacokinetic properties of such molecules, thereby accelerating the drug discovery and development process.

This technical whitepaper provides a detailed overview of the standard computational methodologies, including Density Functional Theory (DFT) and molecular docking, that are applicable to the study of this compound. It outlines the typical experimental protocols for these in silico analyses and presents illustrative data in a structured format to serve as a reference for researchers.

Theoretical and Computational Methodologies

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[3][4] It is a popular method for calculating the optimized geometry, vibrational frequencies, and electronic properties of molecules.

Experimental Protocol: DFT Calculations

-

Molecular Structure Optimization: The initial 3D structure of this compound is drawn using molecular visualization software (e.g., GaussView). The geometry is then optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).[5] This process finds the lowest energy conformation of the molecule.

-

Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.[5]

-

Electronic Property Calculation: Key electronic properties are calculated from the optimized structure. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined. The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity.[5]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[6]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, charge delocalization, and hyperconjugative interactions.[5]

-

Data Presentation: Illustrative DFT Data for Benzimidazole Analogs

The following tables present the kind of quantitative data that would be obtained from DFT studies on this compound. The values presented are based on published data for the parent compound, 5-benzimidazole carboxylic acid, and serve as an example.[5]

Table 1: Selected Optimized Geometric Parameters (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (imidazole) | 1.38 | ||

| C=N (imidazole) | 1.32 | ||

| C-C (benzene) | 1.40 | ||

| C-C (carboxyl) | 1.51 | ||

| C=O (carboxyl) | 1.22 | ||

| O-H (carboxyl) | 0.97 | ||

| N-C-N | 108.5 | ||

| C-N-C | 109.0 | ||

| C-C-O | 115.0 | ||

| O-C=O | 125.0 | ||

| C-C-C-C (benzene) | 0.0 |

Table 2: Calculated Electronic Properties (Illustrative)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] It is extensively used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Experimental Protocol: Molecular Docking

-

Ligand and Receptor Preparation: The 3D structure of this compound (the ligand) is prepared as described for DFT studies. A suitable protein target (the receptor) is selected based on the therapeutic target of interest (e.g., a specific enzyme or receptor). The protein structure is typically obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

-

Grid Generation: A binding site on the receptor is defined, and a grid box is generated to encompass this active site.

-

Docking Simulation: A docking program (e.g., AutoDock Vina) is used to systematically explore the conformational space of the ligand within the defined grid box on the receptor. The program scores different binding poses based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The docking results are analyzed to identify the best binding pose, which is the one with the lowest binding energy. The interactions between the ligand and the amino acid residues of the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

Data Presentation: Illustrative Molecular Docking Data

The following table illustrates the type of data generated from a molecular docking study. The specific values would depend on the chosen protein target.

Table 3: Illustrative Molecular Docking Results

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

| Example Kinase (e.g., 1XYZ) | -8.5 | Gly 10, Leu 25, Val 33 | Hydrogen Bond, Hydrophobic |

| Ala 50, Lys 52 | Hydrogen Bond | ||

| Ile 85 | Hydrophobic |

Visualization of Computational Workflows

Diagram 1: DFT Calculation Workflow

A schematic of the typical workflow for Density Functional Theory (DFT) calculations.

Diagram 2: Molecular Docking Workflow

A generalized workflow for performing molecular docking studies.

Conclusion

While direct experimental and computational data for this compound is currently sparse, the well-established theoretical frameworks applied to the broader benzimidazole class provide a clear and reliable roadmap for future investigations. The methodologies for DFT and molecular docking outlined in this guide offer a robust starting point for researchers to explore the physicochemical properties and potential biological activities of this compound. The application of these in silico techniques will undoubtedly play a crucial role in unlocking the therapeutic potential of this compound and other novel benzimidazole derivatives.

References

- 1. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions [mdpi.com]

- 2. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abechem.com [abechem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Potential Therapeutic Targets of 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This technical guide explores the potential therapeutic targets of a specific benzimidazole derivative, 1,2-Dimethyl-1H-benzoimidazole-5-carboxylic acid. While direct experimental data for this exact molecule is limited in publicly available literature, this document extrapolates potential targets and mechanisms of action based on the well-documented activities of structurally similar benzimidazole-5-carboxylic acid derivatives. The primary focus will be on two key anticancer targets: Fatty Acid Synthase (FASN) and Topoisomerase II.

Key Potential Therapeutic Targets

Based on evidence from analogous compounds, two primary therapeutic targets have been identified:

-